(4Z)-2-hydroxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a mercapto group, and a benzenediol moiety. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation. The mercapto group is introduced via thiolation reactions, often using thiourea or similar reagents. The final step involves the condensation of the triazole derivative with a benzenediol compound under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while nucleophilic substitution can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. Additionally, the compound can induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-((E)-{[3-mercapto-5-(phenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol
- 4-((E)-{[3-mercapto-5-(methyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol
- 4-((E)-{[3-mercapto-5-(ethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol
Uniqueness
The uniqueness of 4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol lies in its phenoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets and increases its solubility in organic solvents .
Properties
Molecular Formula |
C16H14N4O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O3S/c21-13-7-6-11(8-14(13)22)9-17-20-15(18-19-16(20)24)10-23-12-4-2-1-3-5-12/h1-9,21-22H,10H2,(H,19,24)/b17-9+ |
InChI Key |
XBKMTEAQGIXXFJ-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O |
solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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